molecular formula C17H20BN3O3 B14789197 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B14789197
M. Wt: 325.2 g/mol
InChI Key: MYIRLERHOQWBGT-UHFFFAOYSA-N
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Description

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound that features a boronic ester group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Coupling Reagents: DCC and DMAP for amide bond formation.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Substituted Amides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H20BN3O3

Molecular Weight

325.2 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)12-5-7-13(8-6-12)21-15(22)14-11-19-9-10-20-14/h5-11H,1-4H3,(H,21,22)

InChI Key

MYIRLERHOQWBGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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